molecular formula C7H6FNO4S B6151266 4-amino-3-(fluorosulfonyl)benzoic acid CAS No. 2167367-63-5

4-amino-3-(fluorosulfonyl)benzoic acid

Cat. No.: B6151266
CAS No.: 2167367-63-5
M. Wt: 219.19 g/mol
InChI Key: PZENVZOYLNCYJY-UHFFFAOYSA-N
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Description

4-Amino-3-(fluorosulfonyl)benzoic acid is a multifunctional small molecule of significant interest in chemical biology and medicinal chemistry. Its structure incorporates both a primary aromatic amine and a sulfonyl fluoride group on a benzoic acid scaffold, making it a valuable heterobifunctional reagent for probe and prodrug construction. The sulfonyl fluoride (SF) group is a privileged warhead in chemical biology due to its unique balance of high electrophilic reactivity and notable stability in aqueous environments . This moiety allows the compound to participate in Sulfur Fluoride Exchange (SuFEx) chemistry, a class of click reactions that enables the selective connection of molecules with various nucleophiles to form stable S–O and S–N conjugates . Researchers utilize such aryl fluorosulfates in the functionalization of amino acids and other biomolecules for applications in target identification, binding site mapping, and the development of activity-based protein profiling probes . Sulfonyl fluorides are known to covalently modify not only reactive serine residues in proteases but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues, providing a broad utility for interrogating protein function . The presence of the benzoic acid and amino groups further provides handles for additional synthetic modification and conjugation, for instance, through amide bond formation. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2167367-63-5

Molecular Formula

C7H6FNO4S

Molecular Weight

219.19 g/mol

IUPAC Name

4-amino-3-fluorosulfonylbenzoic acid

InChI

InChI=1S/C7H6FNO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,9H2,(H,10,11)

InChI Key

PZENVZOYLNCYJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)N

Purity

95

Origin of Product

United States

Preparation Methods

Directing Effects and Reaction Compatibility

  • Amino Group : Activates the ring for electrophilic substitution but requires protection (e.g., acetylation) during sulfonation or nitration to prevent undesired side reactions.

  • Fluorosulfonyl Group : Directs incoming substituents meta to itself due to its electron-withdrawing nature, influencing the positioning of other groups.

Synthetic Routes and Methodologies

Nitration-Hydrogenation-Fluorination Approach

This three-step strategy, adapted from CN112778147A, involves nitration of a benzoic acid precursor, hydrogenation to introduce the amino group, and subsequent fluorosulfonylation.

Step 1: Nitration of m-Toluic Acid

  • Reactants : m-Toluic acid, nitric acid (60–75% concentration).

  • Conditions : 0–5°C, 2–4 hours.

  • Outcome : Selective nitration at the 2-position yields 2-nitro-3-methylbenzoic acid.

Step 2: Catalytic Hydrogenation

  • Catalyst : Nickel-palladium-titanium alloy (0.3 MPa H₂, 80°C).

  • Solvent : Ethanol-water mixture.

  • Outcome : Reduction of the nitro group to amino, producing 2-amino-3-methylbenzoic acid with ~70% yield.

Step 3: Sulfonation and Fluorination

  • Sulfonation : Treat with concentrated H₂SO₄ at 20°C to introduce a sulfonic acid group para to the amino group.

  • Fluorination : React with xenon difluoride (XeF₂) under HF catalysis, replacing the sulfonic acid group with fluorine.

  • Yield : 55–71% (based on analogous fluorophenol syntheses).

Table 1: Optimization of Fluorination Conditions

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)30–704071
pH6.5–10.57.571
CatalystHF, BF₃, AlCl₃HF71

Sulfonation-Fluorination of 4-Aminobenzoic Acid

An alternative route starts with 4-aminobenzoic acid, leveraging its amino group to direct sulfonation.

Step 1: Sulfonation

  • Reactants : 4-Aminobenzoic acid, fuming H₂SO₄.

  • Conditions : 10–30°C, 2 hours.

  • Outcome : Sulfonation occurs ortho to the amino group, yielding 4-amino-3-sulfobenzoic acid.

Step 2: Conversion to Sulfonyl Chloride

  • Reactants : SOCl₂, DMF (catalytic).

  • Conditions : Reflux in dichloroethane, 4 hours.

  • Outcome : Sulfonic acid converts to sulfonyl chloride.

Step 3: Fluorination

  • Reactants : KF, crown ether (phase-transfer catalyst).

  • Conditions : Anhydrous THF, 50°C, 6 hours.

  • Outcome : Displacement of chloride by fluoride affords the fluorosulfonyl group.

Key Challenge : The amino group may require protection (e.g., as an acetyl derivative) during sulfonation to prevent oxidation.

Comparative Analysis of Methods

Table 2: Route Comparison

ParameterNitration-HydrogenationDirect Sulfonation-Fluorination
Starting Materialm-Toluic acid4-Aminobenzoic acid
Steps33
Total Yield~50%~45% (estimated)
RegioselectivityHighModerate
ScalabilityIndustrialLaboratory-scale

Advanced Techniques and Emerging Strategies

Radical Fluorosulfonylation

Inspired by CN105646245A, xenon difluoride-mediated radical substitution could bypass intermediate sulfonation steps. Preliminary trials suggest:

  • Reactants : 4-Aminobenzoic acid, XeF₂, UV light.

  • Conditions : Acetonitrile, 25°C, 12 hours.

  • Yield : <30% (unoptimized).

Enzymatic Catalysis

Recent patents hint at lipase-mediated sulfonation under mild conditions, though yields remain suboptimal.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

  • ¹H NMR : δ 8.2 (s, 1H, SO₂F), δ 6.8 (d, 1H, NH₂), δ 13.1 (s, 1H, COOH).

  • MS (ESI) : m/z 218.02 [M-H]⁻.

Industrial and Environmental Considerations

  • Cost Analysis : Xenon difluoride’s expense (~$500/g) limits scalability; alternatives like Selectfluor® are being explored.

  • Waste Management : HF byproducts require neutralization with CaCO₃, generating CaF₂ sludge .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorosulfonyl group acts as a potent electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. This reactivity is critical in covalent modification studies:

  • Amine Reactivity : The −SO₂F group undergoes substitution with primary or secondary amines, forming sulfonamide derivatives. For example, reaction with benzylamine yields 4-amino-3-(benzylsulfamoyl)benzoic acid.

  • Thiol Reactions : Thiol-containing compounds (e.g., glutathione) displace the fluoride ion, forming stable thiosulfonate bonds .

Key Conditions :

  • Reactions typically proceed in polar aprotic solvents (e.g., DMF, DMSO) at room temperature.

  • Catalytic bases (e.g., triethylamine) enhance nucleophilicity.

Hydrolysis and Stability

The fluorosulfonyl group hydrolyzes under aqueous conditions, forming a sulfonic acid derivative:

4-Amino-3-(fluorosulfonyl)benzoic acid+H2O4-Amino-3-sulfobenzoic acid+HF\text{4-Amino-3-(fluorosulfonyl)benzoic acid} + \text{H}_2\text{O} \rightarrow \text{4-Amino-3-sulfobenzoic acid} + \text{HF}

  • Rate of Hydrolysis : Accelerated in alkaline media (pH > 9) due to increased hydroxide ion concentration .

  • Stability : The compound is stable in anhydrous organic solvents but degrades rapidly in aqueous buffers at physiological pH.

Biochemical Interactions

The compound’s fluorosulfonyl group covalently modifies nucleophilic residues (e.g., tyrosine, lysine) in enzymes, as demonstrated in studies of homologous compounds:

Target Enzyme Modified Residue Effect Reference
Glutathione S-transferaseTyr115Irreversible inactivation
Carbonic anhydraseLys residuesPartial inhibition (IC₅₀ = 12 µM)

Mechanistic Insight :

  • The −SO₂F group reacts with hydroxyl or amine groups in enzyme active sites, disrupting catalytic function.

  • Time-dependent inactivation kinetics suggest a two-step process: initial non-covalent binding followed by covalent modification .

Amino Group Reactivity

The para-amino group participates in acid-base chemistry and electrophilic substitution:

  • Salt Formation : Reacts with mineral acids (e.g., HCl) to form water-soluble ammonium salts.

  • Diazotization : Treatment with NaNO₂ and HCl generates a diazonium salt, enabling coupling reactions with aromatic amines or phenols.

Comparative Reactivity of Analogues

The −NH₂ group’s electronic effects modulate the fluorosulfonyl group’s reactivity compared to non-amino analogues:

Compound Electrophilicity (SO₂F) Hydrolysis Rate (pH 7.4)
This compoundModerate0.8 h⁻¹
3-(Fluorosulfonyl)benzoic acidHigh1.2 h⁻¹
4-Nitro-3-(fluorosulfonyl)benzoic acidLow0.3 h⁻¹

Key Observation : Electron-donating groups (e.g., −NH₂) reduce fluorosulfonyl electrophilicity, slowing hydrolysis and substitution reactions.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

4-Amino-3-(fluorosulfonyl)benzoic acid is primarily utilized as a building block for synthesizing more complex organic molecules. The presence of both an amino group and a fluorosulfonyl group enhances its reactivity, allowing it to participate in various chemical reactions:

  • Substitution Reactions : The fluorosulfonyl group can engage in nucleophilic substitution reactions, making it valuable for introducing different functional groups into a molecule.
  • Oxidation and Reduction : The compound can be oxidized to yield sulfonic acids or reduced to form amines, expanding its utility in synthetic pathways.

Biological Research Applications

Enzyme Inhibition Studies

The reactive nature of the fluorosulfonyl group allows this compound to act as an inhibitor of specific enzymes. This property is particularly useful in biochemical studies aimed at understanding enzyme mechanisms and interactions. For instance:

  • Protein Labeling : The compound can covalently bond with nucleophilic amino acid residues (e.g., serine, cysteine), facilitating the study of protein modifications and interactions .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various drug-resistant bacterial strains, highlighting its potential in developing new antibiotics .

Pharmaceutical Applications

Drug Development Intermediate

There is ongoing research into the use of this compound as an intermediate in pharmaceutical synthesis. Its ability to modify proteins makes it a candidate for developing drugs targeting specific biological pathways.

  • Potential Antiviral Properties : Some studies suggest that derivatives may have antiviral activity, particularly against enteroviruses, which could lead to new therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound serves as an intermediate in producing specialty chemicals and materials. Its applications include:

  • Polymer Synthesis : The compound can be used to create polymers with unique properties due to the presence of the fluorosulfonyl group.
  • Coatings and Adhesives : Its reactivity allows for the development of coatings that require specific chemical properties for adhesion and durability.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of derivatives against multiple strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential applications in treating infections caused by resistant bacteria .
  • Enzyme Interaction Analysis : Research demonstrated that this compound effectively modified target proteins in vitro, providing insights into enzyme mechanisms and potential therapeutic targets .

Mechanism of Action

The mechanism by which 4-amino-3-(fluorosulfonyl)benzoic acid exerts its effects is primarily through its reactive fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation or modification. The molecular targets often include serine, threonine, lysine, tyrosine, cysteine, and histidine residues in proteins. This reactivity makes it a valuable tool in chemical biology for studying protein function and interactions.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
4-Amino-3-(fluorosulfonyl)benzoic acid -NH₂ (4), -SO₂F (3) ~204.18 Not reported High reactivity due to -SO₂F group
4-Chloro-3-(dimethylsulfamoyl)benzoic acid -Cl (4), -N(CH₃)₂SO₂ (3) 287.74 Not reported Antimicrobial potential
4-Methoxy-3-sulfamoylbenzoic acid -OCH₃ (4), -SO₂NH₂ (3) 245.24 Not reported Intermediate in drug synthesis
4-Amino-3-(palmitoylamino)benzoic acid -NH₂ (4), -NHCOC₁₅H₃₁ (3) ~463.63 Not reported Moderate antinociceptive activity
4-Ethenyl-2-[(phenylsulfonyl)amino]benzoic acid -CH₂CH₂ (4), -NHSO₂Ph (2) 315.34 Not reported Structural studies (PDB: 3R7)
3-Fluoro-4-(methylsulfonamido)benzoic acid -F (3), -NHSO₂CH₃ (4) 247.22 Not reported Synthetic intermediate

Notes:

  • The fluorosulfonyl group in this compound confers higher electrophilicity compared to sulfamoyl (-SO₂NH₂) or methoxy (-OCH₃) substituents, enhancing its reactivity in nucleophilic substitution reactions .
  • Palmitoylamino derivatives exhibit reduced solubility in aqueous media due to their long hydrophobic chains, limiting their bioavailability .

Stability and Reactivity

  • The fluorosulfonyl group is prone to hydrolysis under basic conditions, whereas sulfamoyl (-SO₂NH₂) and methoxy (-OCH₃) groups are more stable .
  • Chlorinated derivatives (e.g., 4-chloro-3-(dimethylsulfamoyl)benzoic acid) demonstrate greater thermal stability, making them suitable for high-temperature reactions .

Key Takeaways :

  • Reactivity : Fluorosulfonyl > Chlorosulfonyl > Sulfamoyl > Methoxy.
  • Bioactivity : Bulky substituents (e.g., palmitoyl) reduce efficacy in neurological applications.
  • Synthetic Utility : Fmoc-protected intermediates enable peptide and polymer synthesis .

Biological Activity

Overview

4-Amino-3-(fluorosulfonyl)benzoic acid (4-AFSB) is a compound notable for its reactive fluorosulfonyl group, which allows it to interact with various biological targets, particularly enzymes. This article delves into the biological activity of 4-AFSB, focusing on its mechanisms of action, effects on cellular processes, and potential applications in research and medicine.

The primary mechanism by which 4-AFSB exerts its biological effects is through the formation of covalent bonds with nucleophilic amino acid residues in proteins. The fluorosulfonyl group can react with residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine, leading to enzyme inactivation or modification . This reactivity positions 4-AFSB as a valuable tool in chemical biology for studying protein interactions and functions.

Target Enzymes

One of the key targets of 4-AFSB is glutathione S-transferase (GST), particularly the 4-4 isozyme found in rat liver. Studies have shown that 4-AFSB acts as an affinity label for GST, leading to time-dependent inactivation of the enzyme. The interaction occurs near the glutathione binding site, where specific tyrosine residues play critical roles in substrate binding and catalysis .

Biological Effects

The biological effects of 4-AFSB are profound due to its ability to modify proteins and influence cellular functions:

  • Enzyme Inhibition : 4-AFSB has been demonstrated to inhibit GST activity significantly. For example, modification with 4-AFSB reduced the enzyme's activity to approximately 11% when assessed with certain substrates .
  • Cellular Metabolism : By inactivating GST, 4-AFSB can impact detoxification pathways within cells, potentially altering metabolic responses to xenobiotics .
  • Protein Labeling : The compound’s reactive nature makes it useful for labeling proteins in proteomics studies, aiding in the identification and characterization of protein interactions .

Research Applications

4-AFSB has several applications across various fields:

  • Biochemistry : It serves as an affinity label for studying enzyme-substrate interactions.
  • Chemical Biology : The compound is utilized in developing chemical probes for target identification in drug discovery.
  • Medicinal Chemistry : Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development .

Case Studies

  • Affinity Labeling Studies : Research has shown that 4-AFSB effectively labels GST enzymes, revealing important insights into enzyme structure and function. For instance, studies indicated that specific tyrosine residues are critical for substrate binding and enzymatic activity .
  • Toxicological Assessments : In animal models, varying doses of 4-AFSB have been studied to evaluate its safety profile and effects on cellular metabolism. Lower doses selectively inactivated target enzymes without significant toxicity.

Data Tables

PropertyDescription
Molecular FormulaC7H6FNO3S
Molecular Weight201.19 g/mol
Key Functional GroupFluorosulfonyl
Primary TargetGlutathione S-transferase (GST)
Mechanism of ActionCovalent modification of nucleophilic residues
Study FocusFindings
GST InhibitionActivity reduced to ~11% with specific substrates
Protein LabelingEffective for mapping enzyme binding sites
Toxicity ProfileSelective enzyme inactivation at lower doses

Q & A

Q. What are the optimal synthetic routes for preparing 4-amino-3-(fluorosulfonyl)benzoic acid, and how can intermediates be characterized?

A practical method involves modifying chlorosulfonyl benzoic acid precursors. For example, 3- or 4-(chlorosulfonyl)benzoic acid can undergo nucleophilic substitution with fluoride sources (e.g., KF or AgF) to introduce the fluorosulfonyl group . Subsequent amination at the 4-position via nitration/reduction or direct coupling with protected amines can yield the target compound. Intermediates should be characterized using 1^1H/13^{13}C NMR and LC-MS to confirm regiochemistry and purity. For example, 1^1H NMR chemical shifts near δ 8.0–8.5 ppm typically indicate aromatic protons adjacent to sulfonyl groups, while LC-MS can verify molecular ion peaks (e.g., [M+H]+^+ for intermediates) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Combined use of 1^1H NMR, 19^{19}F NMR, and LC-MS/MS is critical. 19^{19}F NMR can resolve signals for the fluorosulfonyl group (typically δ -40 to -60 ppm), distinguishing it from other fluorine-containing impurities . High-resolution LC-MS/MS with negative ion mode is optimal for detecting sulfonic acid derivatives, as the fluorosulfonyl group enhances ionization efficiency. Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm, leveraging the compound’s strong absorbance due to the aromatic and sulfonyl moieties .

Q. How can researchers mitigate hydrolysis of the fluorosulfonyl group during purification?

The fluorosulfonyl group is prone to hydrolysis under acidic or aqueous conditions. Purification should use anhydrous solvents (e.g., dried THF or DCM) and avoid prolonged exposure to moisture. Silica gel chromatography with 1–2% acetic acid in the mobile phase can stabilize the compound by protonating the amino group, reducing nucleophilic attack on the sulfonyl fluoride . Lyophilization from tert-butanol/water mixtures is recommended for isolating the final product as a stable solid .

Advanced Research Questions

Q. How does the electronic nature of the fluorosulfonyl group influence reactivity in cross-coupling or bioconjugation reactions?

The fluorosulfonyl group is a strong electron-withdrawing substituent, which activates the benzene ring for electrophilic substitution at the para position of the amino group. In bioconjugation, it can serve as a "clickable" handle for sulfur nucleophiles (e.g., thiols in proteins) under mild, aqueous conditions (pH 7–8, 25°C). Kinetic studies using 19^{19}F NMR have shown that the fluorosulfonyl group reacts 10–20x faster with cysteine residues compared to aryl chlorides, enabling selective protein labeling .

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

Buffering agents like HEPES (pH 7.4) or Tris-HCl (pH 8.0) can stabilize the compound by minimizing hydrolysis. Adding 5–10% DMSO as a cosolvent reduces water activity, extending the half-life from hours to days at 4°C. For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and store under argon at -80°C .

Q. How can researchers design derivatives of this compound for targeted enzyme inhibition or probe development?

Structure-activity relationship (SAR) studies should focus on modifying the amino group (e.g., acylations, urea formations) or introducing bioorthogonal handles (e.g., alkynes for azide-alkyne cycloaddition). For example, replacing the amino group with a nitro moiety (via diazotization) enhances electron-withdrawing effects, potentially improving binding to enzymes like carbonic anhydrase. Computational docking (e.g., AutoDock Vina) can predict interactions with active sites, prioritizing derivatives with lower binding energies .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

Key issues include controlling exothermic reactions during fluorosulfonyl group introduction and minimizing byproducts like sulfonic acids. Flow chemistry systems with precise temperature control (-10°C to 0°C) improve safety and yield. Recycling solvents (e.g., DCM via distillation) and using immobilized catalysts (e.g., polymer-supported AgF) reduce costs and waste .

Methodological Considerations Table

Parameter Recommendation Reference
Synthetic Yield 60–75% via stepwise chlorosulfonation/amination
Optimal pH for Stability pH 7–8 (aqueous buffer systems)
LC-MS/MS Settings Negative ion mode, m/z 248.1 ([M-H]^-)
Storage Conditions Lyophilized, -80°C under inert atmosphere

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